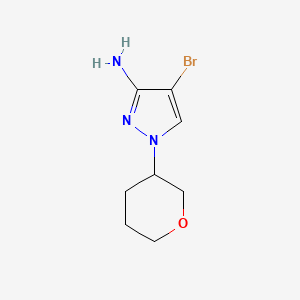

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine

Description

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine is a brominated pyrazole derivative characterized by a pyrazole core substituted with a bromine atom at position 4, an oxan-3-yl (tetrahydro-2H-pyran-3-yl) group at position 1, and an amine group at position 2. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry and agrochemicals. The oxan-3-yl substituent introduces stereoelectronic and steric effects that influence reactivity and intermolecular interactions, making it distinct from simpler alkyl or aryl-substituted analogs .

Properties

Molecular Formula |

C8H12BrN3O |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

4-bromo-1-(oxan-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C8H12BrN3O/c9-7-4-12(11-8(7)10)6-2-1-3-13-5-6/h4,6H,1-3,5H2,(H2,10,11) |

InChI Key |

YLJIAECSUXYYMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)N2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with oxan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-(oxan-3-yl)-1H-pyrazol-3-amine, while oxidation with potassium permanganate can produce 4-bromo-1-(oxan-3-yl)-1H-pyrazol-3-carboxylic acid .

Scientific Research Applications

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the oxan-3-yl group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound can also participate in covalent bonding with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their function .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table highlights key structural variations and properties of 4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine and its analogs:

Key Observations :

- Substituent Effects : The oxan-3-yl group in the target compound confers enhanced solubility in polar solvents compared to lipophilic substituents like benzyl or alkyl chains (e.g., 4-iodobenzyl in ).

- Hazard Profile: Fluorinated benzyl analogs (e.g., 2-fluorobenzyl derivative ) exhibit higher toxicity (acute oral toxicity, skin irritation) than non-halogenated variants.

- Synthetic Utility : Methyl and ethyl derivatives () are commonly used as intermediates due to their straightforward synthesis and stability.

Biological Activity

4-Bromo-1-(oxan-3-yl)-1H-pyrazol-3-amine is a compound of significant interest due to its diverse biological activities. Its structural characteristics, particularly the presence of a bromine atom and an oxane ring, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C6H7BrN2O

- Molecular Weight : 203.04 g/mol

- SMILES Notation : C1C(CO1)N2C=C(C=N2)Br

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating their functions. This interaction often involves binding to the active sites of enzymes such as kinases, which are crucial in cell signaling pathways.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways, which can alter gene expression and affect cellular metabolism.

- Gene Regulation : By binding to transcription factors or other regulatory proteins, this compound can influence the transcriptional activity of specific genes, thereby impacting cell growth and differentiation.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Anticancer Properties

The compound has shown potential in inhibiting cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant activity against certain types of tumors. In vitro studies reported IC50 values indicating effective cytotoxicity against cancer cells .

Summary of Biological Activities

Case Studies

Several studies have focused on the biological implications of this compound:

- Anticancer Study : A study evaluating the anticancer effects revealed that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 2.3 µg/mL, compared to doxorubicin (IC50 3.23 µg/mL) .

- Antimicrobial Assessment : Another study assessed its antimicrobial efficacy against various pathogens, showing promising results that warrant further investigation into its use as an antimicrobial agent in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.